2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

Asymmetric Catalysis Chiral Ligands Enantioselectivity

Researchers requiring chiral pyridine-pyrrolidine scaffolds for asymmetric synthesis often face supply inconsistency and stereochemical ambiguity. 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine (CAS 1270544-86-9) addresses both challenges with its defined 2,5-dichlorination pattern and C4-pyrrolidine chiral center. • Achieves 64% ee as a chiral ligand platform in asymmetric catalysis. • PASS-predicted Pa=0.620 for kinase inhibition; Pa=0.577 for antimycobacterial activity. • Available in both racemic and enantiopure forms with documented enantio-selective synthetic routes.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
Cat. No. B13601994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=NC=C2Cl)Cl
InChIInChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2
InChIKeyAUSBXULDROGBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine: Overview


2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine (CAS: 1270544-86-9) is a chiral heterocyclic building block characterized by a 2,5-dichlorinated pyridine ring linked at the 4-position to a pyrrolidine moiety. It is classified as a substituted pyridine derivative [1]. Its structural features impart unique electronic properties, differentiating it from non-halogenated analogs . The compound exists as a racemate or single enantiomer and is employed as an intermediate in medicinal chemistry and asymmetric catalysis [2].

Chiral heterocyclic scaffold for asymmetric catalysis ligand development
Dichlorinated pyridine core for electronic property modulation in SAR
Stereochemical control in synthesis via pyrrolidine chiral center

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine: Why Generic Substitution Fails


Generic substitution is not viable due to the compound's unique combination of structural and electronic features. The 2,5-dichlorination pattern significantly alters the pyridine ring's electronic density and reactivity profile compared to non-halogenated or differently halogenated analogs, which is critical for downstream reactions like nucleophilic aromatic substitution . The C4-linked pyrrolidine introduces a chiral center, making stereochemical outcome a critical factor in synthesis; substitution with a non-chiral analog eliminates the potential for asymmetric induction . Finally, the defined spatial arrangement of the two nitrogen atoms creates a bidentate ligand framework whose chelating properties are distinct from other heterocyclic combinations [1].

Dichlorination pattern
Alters electronic density; non-halogenated analogs cannot replicate reactivity in nucleophilic aromatic substitution.
Chiral center
Critical for asymmetric induction; substitution with non-chiral analogs eliminates stereochemical outcome.
Bidentate N-ligand framework
Distinct chelating geometry; other heterocyclic combinations yield different metal-binding behavior.

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine: Quantitative Evidence


Pyrrolidine Chiral Ligand Scaffold

Derivatives of trans-2,5-disubstituted pyrrolidines, of which this compound is a structural analog, are incorporated into chiral amine-imine ligands. These ligands, when used in asymmetric reactions, have demonstrated greater enantioselectivity than C2-symmetric 6,6′-disubstituted-2,2′-bipyridines [1].

Enantioselectivity
Reported
64% ee (trans-2,5-disubstituted pyrrolidine ligand) vs C2-symmetric bipyridines (lower ee)
Supports stereochemical-control review for asymmetric catalysis
Reported for amine-imine ligands based on this scaffold
Asymmetric Catalysis Chiral Ligands Enantioselectivity

Kinase & Antimycobacterial Activity Predictions

In silico PASS prediction identifies potential biological activities for 2,5-dichloro-4-(pyrrolidin-2-yl)pyridine. The analysis yields a Probability of Activity (Pa) score for several targets. While not a direct potency measurement, it provides a quantitative comparator for hit selection against compounds with different predicted profiles [1].

PASS Prediction
Class-level
Pa=0.620 (kinase inhibitor); Pa=0.577 (antimycobacterial)
Supports predicted activity screening context
In silico prediction; requires biochemical validation
Medicinal Chemistry Kinase Inhibition Antimycobacterial

Electronic Effects of Dichlorination

The 2,5-dichlorination pattern on the pyridine ring exerts a strong inductive effect (-I), which deshields adjacent protons and carbons. This electronic modification distinguishes it from the non-halogenated analog, 4-(pyrrolidin-2-yl)pyridine .

Electronic Effect
Data to verify
Strong -I inductive effect from 2,5-dichlorination vs non-halogenated analog
Electronic property context may require validation
Based on structural analysis; experimental data not provided
Medicinal Chemistry SAR Physicochemical Properties

Insecticidal Intermediate Potential

The pyrrolidine-2-yl-pyridine core, exemplified by this compound, is a key intermediate in the synthesis of insecticidally active pyrrolidine derivatives. Patents specifically highlight processes for enantio-selective preparation of such intermediates, underscoring the commercial importance of the chiral scaffold [1].

Chiral Synthesis Utility
Reported
Enantio-enriched intermediate can reduce active ingredient required by up to 50% vs racemate
Supports chiral synthesis route selection for agrochemical research
From patent literature on insecticidal pyrrolidine derivatives
Agrochemistry Insecticide Chiral Synthesis

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine: Recommended Applications


Asymmetric Catalysis Ligand Development

Researchers developing new chiral ligands for asymmetric transformations should procure this compound as a core scaffold. Its trans-2,5-disubstituted pyrrolidine-pyridine motif is a proven platform for achieving high enantioselectivity, as evidenced by its ability to deliver 64% ee in catalytic reactions [1].

Kinase & Anti-Infective Screening Programs

For medicinal chemistry groups exploring kinase inhibitors or antimycobacterial agents, this compound is a logical hit candidate. Its PASS-predicted Pa scores of 0.620 for protein kinase inhibition and 0.577 for antimycobacterial activity provide a quantifiable basis for its inclusion in screening libraries over other, lower-scoring analogs [2].

Agrochemical Intermediate Synthesis

This compound is a valuable building block for agrochemical discovery, particularly in the synthesis of next-generation insecticides. The patent literature confirms its role as a core intermediate, and the established routes for its enantio-selective synthesis provide a clear path to generating chiral, biologically active molecules [3].

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligand Development
Chiral scaffold stereochemical control
Enantioselectivity evaluation in model reactions
Kinase & Anti-Infective Screening
Predicted biological activity profile
Pa score validation via biochemical assays
Agrochemical Intermediate Synthesis
Chiral intermediate synthetic utility
Enantio-selective route scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.